molecular formula C13H12ClN3O2S B4936258 5-amino-N~2~-(4-chlorophenyl)-3-methyl-2,4-thiophenedicarboxamide

5-amino-N~2~-(4-chlorophenyl)-3-methyl-2,4-thiophenedicarboxamide

Cat. No. B4936258
M. Wt: 309.77 g/mol
InChI Key: WNFUCGMYCQWXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N~2~-(4-chlorophenyl)-3-methyl-2,4-thiophenedicarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of thiophene derivatives which have been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 5-amino-N~2~-(4-chlorophenyl)-3-methyl-2,4-thiophenedicarboxamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is known to be overactivated in many types of cancer. Additionally, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the expression of various oncogenes. Furthermore, it has been found to have a low toxicity profile in normal cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-amino-N~2~-(4-chlorophenyl)-3-methyl-2,4-thiophenedicarboxamide in lab experiments is its low toxicity profile in normal cells. Additionally, it has been found to exhibit potent anti-cancer and anti-inflammatory properties. However, one of the limitations is that it has not been extensively studied in clinical trials, and its efficacy and safety in humans are not well-established.

Future Directions

There are several future directions for the study of 5-amino-N~2~-(4-chlorophenyl)-3-methyl-2,4-thiophenedicarboxamide. One area of research could focus on the development of more potent analogs of the compound with improved efficacy and safety profiles. Additionally, further studies could investigate the potential use of the compound in combination with other anti-cancer drugs to enhance its therapeutic effects. Furthermore, clinical trials could be conducted to determine the safety and efficacy of the compound in humans.

Synthesis Methods

The synthesis of 5-amino-N~2~-(4-chlorophenyl)-3-methyl-2,4-thiophenedicarboxamide involves the reaction of 4-chloroaniline with 3-methyl-2,4-thiophenedicarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form an amide bond. The resulting product is then treated with ammonia to obtain the final compound.

Scientific Research Applications

5-amino-N~2~-(4-chlorophenyl)-3-methyl-2,4-thiophenedicarboxamide has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties in various in vitro and in vivo studies. Furthermore, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

5-amino-2-N-(4-chlorophenyl)-3-methylthiophene-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c1-6-9(11(15)18)12(16)20-10(6)13(19)17-8-4-2-7(14)3-5-8/h2-5H,16H2,1H3,(H2,15,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFUCGMYCQWXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)N)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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